Lidamidine hydrochloride
Description
Historical Context of Lidamidine (B1675310) Hydrochloride in Pharmacological Research
Lidamidine hydrochloride, also identified by the code WHR-1142A, emerged in the 1970s as a novel antidiarrheal agent. nih.govmedchemexpress.com Its development was driven by the need for effective treatments for diarrhea that offered a different mechanism of action compared to existing therapies. Early research, such as a 1978 study published in Arzneimittelforschung, positioned it as a pharmacologically unique compound. nih.gov The American College of Gastroenterology Committee on FDA-Related Matters also reviewed the compound in 1985, highlighting its relevance in the field. nih.gov The initial investigations into its properties were comprehensive, exploring its effects on various physiological systems to understand its potential therapeutic applications and distinguish it from other drugs. scispace.com
Overview of Early Research Directions on this compound
Initial research on this compound primarily focused on its efficacy as an antidiarrheal agent. nih.govwikigenes.org Studies demonstrated its ability to inhibit intestinal motility and secretion. wikigenes.orgncats.io A key area of investigation was its mechanism of action, with early studies indicating that it did not act as an opiate agonist, unlike other antidiarrheals such as loperamide (B1203769) and diphenoxylate. nih.govncats.io This distinction was a significant finding, suggesting a novel pathway for its therapeutic effects.
Early research also explored its effects on different parts of the gastrointestinal tract. For instance, it was found to delay gastric emptying but had no significant effect on small bowel transit. wikigenes.org Investigations also extended to its potential for treating other gastrointestinal motor disorders. wikigenes.org Furthermore, some early studies examined the compound's impact on the cardiovascular and central nervous systems to build a comprehensive pharmacological profile. scispace.com
Classification of this compound within Chemical and Pharmacological Research Paradigms
From a chemical standpoint, this compound is classified as a phenylurea compound, specifically 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride. nih.govnih.gov It is also recognized as a member of the ureas. nih.gov
Pharmacologically, this compound is categorized as an α2-adrenergic receptor agonist. medchemexpress.commedchemexpress.com This classification is central to understanding its mechanism of action. As an α2-adrenergic agonist, it stimulates α2-adrenergic receptors, which are involved in regulating various physiological processes. nih.govpatsnap.com Its antidiarrheal effects are attributed to its action on peripheral α2-adrenoceptors in the gastrointestinal tract. ncats.io This mechanism distinguishes it from opioid receptor agonists. The compound has also been broadly classified as an antidiarrheal agent and an adrenergic agonist in pharmacological databases. nih.govpharmacompass.com
Table 1: Key Research Findings on this compound
| Research Area | Finding |
|---|---|
| Antidiarrheal Activity | Effective in reducing bowel movement frequency and stool weight in acute and chronic diarrhea. nih.govresearchgate.net |
| Mechanism of Action | Acts as an α2-adrenergic receptor agonist, inhibiting intestinal motility and secretion. ncats.iomedchemexpress.com |
| Gastrointestinal Effects | Delays gastric emptying. wikigenes.org |
| Comparative Pharmacology | Pharmacologically distinct from opioid-based antidiarrheals like loperamide. nih.gov |
Table 2: Chemical and Pharmacological Classification
| Classification Type | Classification |
|---|---|
| Chemical | Phenylurea compound nih.govnih.gov |
| Member of ureas nih.gov | |
| Pharmacological | α2-Adrenergic receptor agonist medchemexpress.commedchemexpress.com |
| Antidiarrheal agent nih.govpharmacompass.com | |
| Adrenergic agonist nih.govpharmacompass.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMBONSHXVMDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65009-35-0, 66871-56-5 (Parent) | |
| Record name | Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65009-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lidamidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10983557 | |
| Record name | N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1) | |
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Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66283-88-3, 65009-35-0 | |
| Record name | Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66283-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidamidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dimethylphenyl)-3-[imino(methylamino)methyl]uronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-(2,6-xylyl)-N'-[imino(methylamino)methyl]urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LIDAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q1Q4QJV3V | |
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Synthetic Methodologies and Chemical Modifications of Lidamidine Hydrochloride
Established Synthetic Routes for Lidamidine (B1675310) Hydrochloride
The synthesis of N-aryl-N'-amidinourea compounds like lidamidine involves the formation of a substituted urea (B33335) backbone followed by the introduction of the amidine group.
Multi-Step Synthesis via Urea Intermediates
The initial step likely involves the reaction of 2,6-dimethylaniline (B139824) with a reagent that can introduce the urea moiety. Classical methods for urea synthesis often utilize phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole to form an isocyanate intermediate from the starting amine. nih.gov This isocyanate, in this case, 2,6-dimethylphenyl isocyanate, would then be reacted with an appropriate amine to build the urea structure. To form the specific methylamidinourea structure of lidamidine, this intermediate would react with N-methylguanidine. The final step would involve treatment with hydrochloric acid to yield the hydrochloride salt.
A representative reaction scheme based on analogous syntheses is as follows:
Formation of an Isocyanate Precursor : 2,6-dimethylaniline is reacted with a phosgene equivalent to form 2,6-dimethylphenyl isocyanate.
Urea Formation : The isocyanate intermediate is then reacted with N-methylguanidine. The more nucleophilic nitrogen of the guanidine (B92328) attacks the carbonyl carbon of the isocyanate.
Salt Formation : The resulting free base, Lidamidine, is treated with hydrochloric acid in a suitable solvent to precipitate Lidamidine hydrochloride.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has become a prominent technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.insphinxsai.com This technology is widely applied in medicinal chemistry for the synthesis of various heterocyclic compounds and derivatives. nih.gov The synthesis of urea and anilide derivatives, which are structurally related to Lidamidine, has been successfully achieved using microwave irradiation, demonstrating the utility of this method for forming C-N bonds efficiently. mdpi.com
However, a review of the scientific literature does not provide specific examples or established protocols for the synthesis of this compound using microwave-assisted approaches. While the general principles suggest that microwave energy could potentially accelerate the steps outlined in the multi-step synthesis (e.g., the reaction of the isocyanate with N-methylguanidine), dedicated studies applying this methodology to this compound have not been documented.
Palladium-Catalyzed Amination Routes
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds in the synthesis of aryl amines and their derivatives. This methodology is versatile and has been applied to the synthesis of complex molecules, including amidines and guanidines. nih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by coordination of an amine and subsequent reductive elimination to yield the N-arylated product.
Despite the broad applicability of palladium catalysis in organic synthesis, its specific application for the direct synthesis of this compound has not been detailed in the available literature. A theoretical approach could involve the palladium-catalyzed coupling of 2,6-dimethylphenylboronic acid with a methylamidinourea precursor or the coupling of a 2,6-dimethylaryl halide with a suitable urea derivative. However, such routes remain speculative as they are not described in published research concerning this compound.
Derivatization Strategies for Analytical Applications of this compound
For analytical purposes, particularly for gas-liquid chromatography (GLC), derivatization is often necessary to convert polar or non-volatile compounds into forms that are more amenable to analysis. researchgate.netjfda-online.com A specific quantitative GLC method has been developed for this compound that relies on a chemical derivatization step. nih.gov
This method involves the cyclization of Lidamidine through a reaction with dimethylformamide dimethylacetal (DMF-DMA). nih.gov The derivatization transforms Lidamidine into a more volatile and thermally stable triazinone derivative, specifically 1-(2,6-dimethylphenyl)-4-methylamino-dihydro-1,3,5-triazin-2-one. This transformation allows for reliable chromatographic separation and quantification. The structure of the resulting derivative was confirmed using IR, NMR, mass spectrometry, and elemental analysis. nih.gov
| Analyte | Derivatizing Reagent | Reaction Type | Product | Analytical Purpose |
|---|---|---|---|---|
| This compound | Dimethylformamide dimethylacetal (DMF-DMA) | Cyclization | 1-(2,6-dimethylphenyl)-4-methylamino-dihydro-1,3,5-triazin-2-one | Quantitative Gas-Liquid Chromatography (GLC) |
Exploration of Chemical Reactions and Transformations of this compound
The chemical stability and reactivity of this compound have been investigated, primarily focusing on its behavior in aqueous solutions and its metabolic fate.
Studies on the hydrolysis kinetics of this compound have been performed to determine its stability across a wide pH range. nih.gov The stability of the compound was assessed in aqueous solutions with pH values ranging from 1 to 13 at elevated temperatures (50°C, 65°C, and 80°C). Such studies are crucial for understanding the compound's shelf-life and degradation pathways under various conditions.
| Parameter | Range Investigated |
|---|---|
| pH | 1 - 13 |
| Temperature | 50°C, 65°C, 80°C |
In addition to chemical hydrolysis, this compound undergoes significant biotransformation. Pharmacokinetic studies using a radiolabelled version of the compound (¹⁴C-WHR-1142A) in rats and monkeys revealed that it is extensively metabolized. nih.gov In both species, over 90% of the compound was metabolized before being excreted, primarily through urine. This high degree of metabolism indicates that the molecule is subject to various enzymatic transformations in the body, such as oxidation, reduction, or conjugation, which are common metabolic pathways for pharmaceutical compounds. nih.govmsdmanuals.com
Molecular and Cellular Mechanisms of Action of Lidamidine Hydrochloride
Investigation of Alpha-2 Adrenergic Receptor Agonism by Lidamidine (B1675310) Hydrochloride
Lidamidine hydrochloride is recognized as an agonist of alpha-2 (α2) adrenergic receptors. medchemexpress.com This interaction is central to its pharmacological effects in the gastrointestinal system. Alpha-2 adrenergic receptors are key regulators in the central and peripheral nervous systems; when activated, they typically inhibit the release of neurotransmitters like norepinephrine, leading to downstream physiological effects. nih.govwikipedia.org
Peripheral Alpha-2 Adrenoceptor Activation Studies
Research suggests that lidamidine's antidiarrheal activity is mediated through the activation of peripheral α2-adrenoceptors. nih.govnih.gov In studies on the rat proximal colon, the inhibitory effect of lidamidine on contractile patterns was antagonized by idazoxan, an α2-receptor antagonist, but not by antagonists for α1 or β-receptors (trimazosin and propranolol, respectively). nih.gov This indicates that lidamidine's action is primarily mediated by an alpha 2-receptor mechanism. nih.gov Further studies have shown that the effects of lidamidine are partially inhibited by yohimbine, another alpha-2 antagonist, supporting the role of these receptors in its mechanism. nih.gov The activation of these receptors, which are located on intestinal epithelial cells, is believed to inhibit intestinal secretions. nih.gov
Elucidation of Intestinal Secretion Inhibition by this compound
A primary mechanism behind lidamidine's antidiarrheal efficacy is its ability to inhibit intestinal secretion. nih.gov This action helps to counteract the excessive fluid and electrolyte loss that characterizes diarrheal states.
Effects on Fluid and Electrolyte Transport Mechanisms in Research Models
Lidamidine has been shown to directly influence the transport of fluids and electrolytes across the intestinal mucosa. In a study involving healthy human volunteers, lidamidine did not significantly affect jejunal fluid transport under normal (basal) conditions but effectively reduced the intestinal secretion induced by prostaglandin (B15479496) E2. nih.gov Another study in a patient with secretory diarrhea, however, found lidamidine had no effect on intestinal transport or stool output. nih.gov
Research using rabbit ileal mucosa demonstrated that lidamidine stimulates the absorption of sodium and chloride. This effect is associated with a decrease in the short-circuit current and an increase in tissue conductance. These findings suggest that lidamidine's antisecretory action is due to enhanced absorption of electrolytes.
Table 1: Effects of this compound on Ion Transport in Rabbit Ileum
| Parameter | Change Observed with Lidamidine |
|---|---|
| Short Circuit Current | Decreased |
| Net Sodium Absorption | Increased |
| Net Chloride Absorption | Increased |
| Tissue Conductance | Increased |
Involvement of Specific Pathways in Antisecretory Activity (e.g., NF-κB, Cytokines) in Research Models
While the activation of alpha-2 adrenergic receptors is the primary established mechanism for lidamidine's antisecretory effects, the involvement of specific downstream intracellular signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway or the modulation of inflammatory cytokines, is not extensively detailed in the available research literature for this specific compound. In broader contexts, the NF-κB pathway is a pivotal mediator of inflammation and regulates the transcription of pro-inflammatory cytokines. However, direct evidence linking lidamidine's antisecretory activity to the inhibition of the NF-κB pathway or specific cytokines has not been prominently established in research models.
Analysis of Gastrointestinal Motility Modulation by this compound
Lidamidine demonstrates potent antimotility activity in various research models, including mice, rats, and dogs. nih.gov It has been shown to inhibit contractile activity in different segments of the gastrointestinal tract. nih.gov In isolated guinea pig ileum, lidamidine inhibited contractions stimulated by various agents, including acetylcholine, histamine, and serotonin. nih.gov It also blocked both spontaneous and stimulated contractile activity in the duodenum, ileum, and colon of dogs. nih.gov
A study in healthy human volunteers investigated the specific effects of lidamidine on gastric emptying and small intestine transit. The results showed that lidamidine significantly delayed gastric emptying. nih.gov However, it did not produce a statistically significant effect on the transit time through the small intestine. nih.gov This suggests that lidamidine's antidiarrheal properties may be more attributable to its effects on secretion and absorption rather than a broad inhibition of intestinal transit. nih.gov
Table 2: Effect of this compound on Gastric Emptying in Healthy Volunteers
| Parameter | Finding | Statistical Significance |
|---|---|---|
| Half-Emptying Time | Trend towards a longer time | Approached, but did not reach significance (p=0.06) |
| Area Under Curve | Significantly increased | p < 0.05 |
Inhibition of Smooth Muscle Contractile Activity in Isolated Tissues and Research Models
This compound has demonstrated significant inhibitory effects on the contractile activity of smooth muscle in a variety of research models and isolated tissue preparations. In studies utilizing isolated guinea pig ileum, this compound was shown to inhibit contractile activity induced by a range of stimulants, including acetylcholine, histamine, serotonin, dimethylphenylpiperazinium, prostaglandin E2, BaCl2, and KCl nih.gov. This broad-spectrum inhibition suggests a non-specific relaxant effect on the smooth muscle.
Further investigations in dogs, using extraluminal strain gauges, revealed that this compound is capable of blocking both spontaneous and stimulated contractile activity in the duodenum, ileum, and colon nih.gov. In a rat model, Lidamidine was found to inhibit an intrinsically generated, cholinergically controlled pattern of colonic contractions, an effect primarily mediated by an alpha 2-receptor mechanism nih.gov. The inhibition of these regular contractile patterns was observed at a dose of 3.0 mg/kg nih.gov.
Interestingly, a study on isolated circular muscle strips of the cat colon showed that Lidamidine, along with loperamide (B1203769), caused a concentration-dependent increase in spontaneous contractions nih.gov. However, Lidamidine was less potent than loperamide in this regard nih.gov. The study reported an EC50 of 1.4 x 10^-5 M and an EC100 of 10^-4 M for Lidamidine's contractile effect in this specific tissue nih.gov. This finding contrasts with the predominantly inhibitory effects observed in other gastrointestinal segments and species.
Table 1: Effect of this compound on Smooth Muscle Contraction
| Research Model/Tissue | Effect | Stimulants/Conditions | Key Findings | Citation |
|---|---|---|---|---|
| Isolated Guinea Pig Ileum | Inhibition of contraction | Acetylcholine, histamine, serotonin, dimethylphenylpiperazinium, prostaglandin E2, BaCl2, KCl | Broad-spectrum inhibitory effect on induced contractions. | nih.gov |
| Dog Duodenum, Ileum, and Colon | Blockade of contraction | Spontaneous and stimulated activity | Effective in suppressing both baseline and induced smooth muscle activity. | nih.gov |
| Rat Proximal Colon | Inhibition of contractile patterns | Intrinsically generated, cholinergically controlled contractions | Inhibition is primarily mediated by an alpha 2-receptor mechanism. | nih.gov |
Influence on Myoelectric Activity in Gastrointestinal Tissues from Research Models
This compound and its metabolite, WHR 1049, exert a notable influence on the myoelectric activity of the gastrointestinal tract. In studies involving unanesthetized rats with bipolar electrodes implanted on the proximal jejunum, this compound administered by gavage was found to inhibit fasting myoelectric activity in a dose-dependent manner nih.gov. This inhibitory effect was observed with doses ranging from 0.5 to 4.0 mg/kg nih.gov.
The hepatic metabolite of Lidamidine, WHR 1049, was found to be approximately 30 times more potent than the parent compound in inhibiting myoelectric activity nih.gov. The local anesthetic properties of Lidamidine were suggested to not be a contributing factor to this inhibition, as tetracaine, a local anesthetic, did not inhibit myoelectric activity in the same model nih.gov. Pretreatment with yohimbine, an alpha-2 antagonist, diminished the myoelectric activity inhibition caused by WHR 1049 by two-thirds, indicating a significant role of alpha-2 adrenergic agonism in this effect nih.gov.
In contrast, a study on the myoelectrical activity in isolated circular muscle strips of the cat colon found that Lidamidine predominantly stimulated oscillatory potentials nih.gov. This effect was not inhibited by a variety of drugs, and was even exaggerated by tetrodotoxin (B1210768) and alpha-adrenergic inhibitors, possibly due to the suppression of tonic nervous inhibition nih.gov.
Table 2: Influence of this compound on Gastrointestinal Myoelectric Activity
| Research Model/Tissue | Effect | Key Findings | Citation |
|---|---|---|---|
| Rat Proximal Jejunum | Inhibition of fasting myoelectric activity | Dose-dependent inhibition. The metabolite WHR 1049 is significantly more potent. The effect is partially mediated by alpha-2 adrenergic receptors. | nih.gov |
Preclinical Pharmacological Investigations of Lidamidine Hydrochloride in Research Models
In Vitro Pharmacological Profiling of Lidamidine (B1675310) Hydrochloride Activity
Studies in Isolated Organ Preparations (e.g., Guinea Pig Ileum)
Early in vitro research on Lidamidine hydrochloride focused on its effects on isolated organ preparations, particularly the guinea pig ileum, a standard model for assessing gastrointestinal motility. nih.gov Studies demonstrated that this compound inhibited contractile activity in the isolated guinea pig ileum stimulated by various agents, including acetylcholine, histamine, serotonin, dimethylphenylpiperazinium, prostaglandin (B15479496) E2, BaCl2, and KCl. nih.gov This broad inhibitory action suggests a non-specific relaxant effect on the smooth muscle of the ileum. nih.gov Further investigations revealed that the spasmolytic activity of this compound and its analogs on the guinea-pig ileum involves at least two different mechanisms of action. researchgate.net
Cellular Assays for Receptor Binding and Pathway Modulation
Cellular assays have been instrumental in defining the molecular targets of this compound. It is classified as an α2-adrenergic receptor agonist, and its primary mechanism of action is the stimulation of these receptors in the gastrointestinal tract. medkoo.com This activation leads to the inhibition of intestinal secretion and a reduction in smooth muscle contraction. ncats.io
Radioligand displacement assays are a key technique used to study the binding of this compound to its receptors. labome.com These assays often utilize a radioactively labeled ligand, such as ³H-clonidine, to compete with this compound for binding to α2-adrenergic receptors in membrane preparations from tissues like the adrenal glands or intestines. To determine the binding affinity for specific receptor subtypes, cell lines transfected with α2A-, α2B-, and α2C-receptors can be employed.
In Vivo Research Model Studies of this compound
Investigations in Rodent and Canine Models (e.g., Intestinal Motility, Secretion)
In vivo studies in various animal models, including mice, rats, and dogs, have consistently demonstrated the potent antimotility, antidiarrheal, and intestinal antisecretory activities of this compound. nih.gov
In rodent models, this compound has been shown to be effective in inhibiting castor oil-induced diarrhea, with an ED50 of 1.8 mg/kg when administered orally. nih.gov Its duration of action at a higher dose was found to be at least 6 hours. nih.gov The compound also demonstrated efficacy against diarrhea induced by prostaglandin E2, carbachol, and serotonin. nih.gov Furthermore, it was shown to inhibit intestinal secretion induced by cholera toxin. nih.gov Studies using charcoal to measure intestinal motility showed that this compound effectively reduces intestinal transit. nih.gov
In canine models, this compound blocked both spontaneous and stimulated contractile activity in the duodenum, ileum, and colon. nih.gov At high intravenous doses in dogs, it was observed to reduce heart rate and increase peripheral resistance.
Metabolite Potency Studies in Animal Models (e.g., WHR 1049)
Research has identified WHR-1049 as a significant and potent hepatic metabolite of this compound. nih.gov Studies in rats have shown that WHR-1049 is approximately 30 times more potent than the parent compound in inhibiting intestinal myoelectric activity. nih.gov
Given by gavage, WHR-1049 dose-dependently inhibited fasting myoelectric activity in rats. nih.gov Pretreatment with yohimbine, an α2-receptor antagonist, significantly reduced but did not completely block the inhibitory effect of WHR-1049 on myoelectric activity, suggesting that while the α2-agonist activity is a major component of its action, other mechanisms may also be involved. nih.gov In a castor oil-induced diarrhea model in rats, pretreatment with WHR-1049 prevented the onset of diarrhea for a 6-hour observation period. nih.gov These findings suggest that WHR-1049 may be responsible for a significant portion of the antimotility and antidiarrheal effects observed after the administration of this compound. nih.gov
Comparative Pharmacological Analyses of this compound with Related Research Compounds
This compound's pharmacological profile has been compared to other antidiarrheal agents, most notably the opioid receptor agonists loperamide (B1203769) and diphenoxylate. nih.gov The key distinction lies in their primary mechanism of action; this compound acts via α2-adrenergic receptors, whereas loperamide and diphenoxylate target opioid receptors.
In studies comparing their efficacy, this compound was generally found to be more potent than both diphenoxylate and loperamide, although some species-specific differences were observed. nih.gov Unlike diphenoxylate, this compound did not show evidence of tolerance development. nih.gov
Another compound used in comparative studies is clonidine, which, like this compound, is an α2-adrenergic agonist with antidiarrheal effects. ncats.io However, this compound is reported to cross the blood-brain barrier poorly, which may limit the centrally mediated α2 effects that can be a drawback with other α2-adrenoceptor agonists. ncats.io
The table below summarizes the key mechanistic differences between this compound and other antidiarrheal compounds.
| Compound | Primary Mechanism of Action |
| This compound | α2-Adrenergic Receptor Agonist medkoo.com |
| Loperamide | Opioid Receptor Agonist |
| Diphenoxylate | Opioid Receptor Agonist |
| Clonidine | α2-Adrenergic Receptor Agonist ncats.io |
Structure Activity Relationship Sar Studies of Lidamidine Hydrochloride and Its Analogues
Identification of Key Structural Determinants for Lidamidine (B1675310) Hydrochloride's Pharmacological Profile
Lidamidine hydrochloride, chemically known as 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride, is recognized as a peripherally acting α2-adrenergic receptor agonist. ncats.iomedchemexpress.com Its pharmacological uniqueness stems from a chemical structure that dictates its specific interactions with biological targets and limits its passage across the blood-brain barrier. ncats.ionih.gov
The key structural features that define Lidamidine's activity are:
The methylamidinourea group: This part of the molecule represents the core pharmacophore, the essential arrangement of atoms responsible for the drug's biological activity. The amidinourea structure is crucial for the agonistic activity at the α2-adrenergic receptor, leading to the inhibition of intestinal motility and secretion. ncats.ionih.gov
Early research focused on synthesizing and evaluating a series of N-phenyl-N'-amidinoureas, which established the fundamental structure-activity relationships for this class of compounds. drugfuture.com These studies demonstrated that the specific combination of the disubstituted phenyl ring and the methylamidinourea side chain in Lidamidine results in a potent and pharmacologically distinct antidiarrheal agent. nih.govdrugfuture.com Beyond its primary antidiarrheal function, Lidamidine's structure also confers other pharmacological properties, including the inhibition of gastric acid secretion and local anesthetic activity. nih.gov
| Structural Component | Role in Pharmacological Profile |
| 2,6-dimethylphenyl Group | Key for binding to peripheral α2-adrenergic receptors; limits penetration of the blood-brain barrier. |
| Methylamidinourea Group | Acts as the core pharmacophore responsible for agonist activity at the receptor. |
Research on Biotransformation and Active Metabolites of this compound
Studies have successfully identified significant metabolites of Lidamidine, with some exhibiting greater potency than the parent compound.
WHR 1049: This major metabolite has been identified as a highly potent agent. Research in animal models has shown that WHR 1049 possesses significant antidiarrheal and antimotility effects on the small intestine. medkoo.com In fact, it was found to be approximately 30 times more potent than Lidamidine in inhibiting intestinal myoelectric activity, indicating that a substantial portion of the observed pharmacological effects of Lidamidine administration could be attributed to this active metabolite.
2,6-dimethylaniline (B139824): This compound has been identified as another metabolite of Lidamidine. Its detection is often accomplished using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Furthermore, toxicological studies have suggested the possibility of sex-dependent metabolism, as evidenced by different LD50 values in male and female rats.
| Compound | Type | Potency / Note |
| Lidamidine | Parent Drug | α2-adrenergic receptor agonist. |
| WHR 1049 | Active Metabolite | Approximately 30x more potent than Lidamidine in inhibiting intestinal myoelectric activity. medkoo.com |
| 2,6-dimethylaniline | Metabolite | Identified as a product of Lidamidine's biotransformation. |
Design and Synthesis of Novel Amidinourea Derivatives for Enhanced Research Activities
The unique structural and biological properties of the amidinourea scaffold, as exemplified by Lidamidine, have prompted further research into the design and synthesis of novel derivatives for a range of therapeutic applications. chemistryviews.org Despite their potential, amidinoureas have been historically understudied, partly due to challenges in synthetic accessibility. chemistryviews.org However, recent advancements have led to new methodologies for creating diverse libraries of these compounds for expanded research. chemistryviews.orgresearchgate.net
Two notable areas of research include the development of anticancer and antiviral agents:
Anticancer Amidinoureas: A novel series of amidinourea derivatives has been designed and synthesized to evaluate their antiproliferative activity against aggressive metastatic melanoma. researchgate.netnih.gov The synthesis was achieved through an innovative method involving the unexpected ring-opening of benzothiazolo-1,3,5-triazine-2-ones and subsequent transamination reactions. chemistryviews.org This research established initial structure-activity relationships for antimelanoma activity, with the most promising compounds demonstrating effectiveness in the low micromolar range. chemistryviews.orgresearchgate.net
Antiviral Amidinoureas: Another line of research has focused on designing amidinourea derivatives as analogues of the antiviral drug moroxydine (B1676750). nih.govnih.gov These compounds were synthesized and evaluated as potential non-nucleoside agents against Herpes Simplex Viruses (HSV-1 and HSV-2). nih.govnih.gov The synthetic route involved reacting substituted guanidines with various amines, followed by a deprotection step to yield the final amidinourea hydrochloride salts. nih.gov Several of these new derivatives showed good antiviral activity at micromolar concentrations with low cytotoxicity, identifying them as promising candidates for further optimization. nih.gov
These studies highlight the versatility of the amidinourea core structure for generating new chemical entities with diverse biological activities, paving the way for the development of new therapeutic agents. nih.govnih.gov
| Research Area | Target | Synthetic Approach Highlight |
| Anticancer | Melanoma | Ring-opening of benzothiazolo-1,3,5-triazine-2-ones. chemistryviews.orgresearchgate.net |
| Antiviral | Herpes Simplex Virus | Synthesis from substituted guanidines and amines, designed as moroxydine analogues. nih.gov |
Analytical and Bioanalytical Methodologies in Lidamidine Hydrochloride Research
Chromatographic Techniques for Lidamidine (B1675310) Hydrochloride Analysis (e.g., GLC, LC-MS/MS)
Chromatographic methods are fundamental for the separation and quantitation of Lidamidine hydrochloride from complex mixtures, including pharmaceutical formulations and biological samples. Both gas and liquid chromatography have been employed in its analysis.
A quantitative Gas-Liquid Chromatography (GLC) method was specifically developed for the analysis of this compound. researchgate.netresearchgate.netkisti.re.kr This method is based on the derivatization of the parent compound into 1-(2,6-dimethylphenyl)-4-methylamino-dihydro-1,3,5-triazin-2-one. researchgate.net This conversion is necessary to enhance the volatility and thermal stability of the analyte, making it suitable for GLC analysis. The resulting derivative was thoroughly characterized using various spectroscopic techniques to confirm its structure. researchgate.net
In addition to GLC, liquid chromatography techniques are also utilized. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have been cited as important tools in the analytical profile of this compound. nih.gov Modern advancements in liquid chromatography, particularly when coupled with mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity for quantifying drugs and their metabolites in biological fluids. alwsci.comfrontiersin.org While specific LC-MS/MS methods for Lidamidine are not detailed in the provided literature, this technique is the gold standard for bioanalysis. alwsci.com It is capable of detecting compounds at very low concentrations, making it ideal for pharmacokinetic studies where trace levels of the drug and its metabolites are present in matrices like blood, plasma, and urine. alwsci.combioivt.com The general approach involves separating the analyte from matrix components on an LC column before detection by a tandem mass spectrometer, which provides both quantification and structural confirmation. acs.orgnih.gov
Table 1: Chromatographic Methods for this compound
| Technique | Approach | Purpose | Reference |
| Gas-Liquid Chromatography (GLC) | Derivatization to a triazinone compound followed by GLC analysis. | Quantitative analysis of the bulk drug. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation on a stationary phase with a liquid mobile phase. | General analysis and purity assessment. | nih.gov |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Qualitative analysis and purity assessment. | nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC separation coupled with MS/MS detection. | Gold standard for sensitive and selective quantitation of drugs and metabolites in biological matrices. | alwsci.combioivt.com |
Spectroscopic and Other Physicochemical Methods for this compound Characterization
The structural elucidation and confirmation of this compound's identity are accomplished through a combination of spectroscopic and physicochemical methods. nih.gov These techniques provide detailed information about the molecule's architecture and properties.
A comprehensive analytical-physical profile of this compound has been established using several key methods: nih.gov
Infrared (IR) Spectroscopy : Used to identify the functional groups present in the molecule. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the structure and connectivity of atoms, confirming the arrangement of protons and carbon atoms within the molecule. researchgate.netnih.gov
Mass Spectrometry (MS) : Determines the molecular weight and provides information on the fragmentation pattern of the molecule, which aids in structural confirmation. researchgate.netnih.gov
Ultraviolet (UV) Spectrophotometry : Used to determine the wavelengths of maximum absorbance. For this compound in water, UV maxima are observed at 262 and 271 nm. nih.govdrugfuture.com
The stability of this compound in aqueous solutions under various pH (1-13) and temperature (50, 65, and 80 °C) conditions was also studied to understand its hydrolysis kinetics. nih.govresearchgate.net
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property / Method | Finding / Observation | Reference |
| Molecular Formula | C11H17ClN4O | cymitquimica.com |
| Molecular Weight | 256.73 g/mol | drugfuture.comcymitquimica.com |
| Appearance | White powder | drugfuture.com |
| Melting Point | 194-197 °C | drugfuture.com |
| UV Absorbance Maxima (in H₂O) | 262 nm, 271 nm | drugfuture.com |
| Solubility (at 25°C) | Water: 153.55 mg/mLMethanol: 297.94 mg/mLEthanol: 88.55 mg/mL | drugfuture.com |
| Spectroscopic Characterization | Confirmed by IR, NMR, and Mass Spectrometry. | researchgate.netnih.gov |
Advanced Bioanalytical Techniques for this compound and Metabolite Quantitation in Biological Matrices from Research Models
Quantifying this compound and its metabolites in biological matrices such as plasma, urine, and tissues from research models is crucial for pharmacokinetic and metabolic studies. frontiersin.orgmedchemexpress.com This requires highly sensitive and selective advanced bioanalytical techniques.
The cornerstone of modern bioanalysis for small molecule drugs like Lidamidine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . alwsci.combioivt.com This technique is favored for its ability to accurately measure very low concentrations of analytes in complex biological samples. alwsci.com The general workflow for such an analysis involves several key steps:
Sample Preparation : The initial and critical step involves isolating the drug and its metabolites from the biological matrix (e.g., plasma, urine). mdpi.comwiserpub.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The goal is to remove interferences and concentrate the analytes. mdpi.com
Chromatographic Separation : The cleaned-up sample is injected into an HPLC or UPLC system. Techniques like reverse-phase, ion-pair, or hydrophilic interaction liquid chromatography (HILIC) are used to separate the parent drug from its various metabolites based on their physicochemical properties. bioivt.com
Mass Spectrometric Detection : The separated compounds are then ionized and detected by a tandem mass spectrometer (often a triple quadrupole or a high-resolution mass spectrometer like a Q-ToF or Orbitrap). bioivt.comacs.org This provides precise quantification and structural information, which is essential for identifying unknown metabolites. acs.org High-resolution mass spectrometry (HRMS) is particularly valuable for identifying novel or unexpected metabolites by providing highly accurate mass measurements. alwsci.comacs.org
Pharmacokinetic studies on this compound in rat and monkey models have been conducted, which inherently rely on these types of robust bioanalytical methods to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug. medchemexpress.com
Table 3: Key Bioanalytical Techniques for Drug and Metabolite Quantitation
| Technique | Description | Application in Drug Research | Reference |
| LC-MS/MS | The gold standard for bioanalysis, combining the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. | Quantitation of parent drug and known metabolites in biological fluids for pharmacokinetic studies. | alwsci.combioivt.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown or novel metabolites and elucidation of their elemental composition. | Metabolite profiling and identification in discovery and development stages. | alwsci.comacs.org |
| Sample Preparation (SPE, LLE, PPT) | A range of techniques used to extract and purify analytes from complex biological matrices prior to instrumental analysis. | Essential for removing matrix effects and improving the accuracy and sensitivity of the bioanalytical method. | mdpi.com |
Q & A
Q. What experimental models are most appropriate for evaluating the antidiarrheal mechanism of Lidamidine hydrochloride?
Methodological Answer: To study this compound's antidiarrheal effects, use in vitro isolated intestinal tissue assays (e.g., rat ileum or colon) to measure ion transport inhibition via Ussing chambers, which quantifies changes in short-circuit current (SCC) indicative of chloride secretion suppression . For in vivo validation, employ rodent models (rats or mice) with chemically induced diarrhea (e.g., castor oil or prostaglandin E2). Monitor fecal output, gastrointestinal transit time, and water content. Ensure dose-response studies align with reported effective ranges (e.g., 0.5–5 mg/kg in rats) . Include control groups treated with known alpha2-adrenergic agonists (e.g., clonidine) to contextualize efficacy.
Q. Which analytical techniques are validated for quantifying this compound in pharmacokinetic studies?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is widely used for quantifying this compound in plasma or serum. Validate methods per ICH guidelines, ensuring specificity (no interference from metabolites like 2,6-dimethylaniline derivatives), linearity (1–50 µg/mL range), and recovery (>90%) . For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is preferred, using deuterated internal standards (e.g., Lidamidine-d3) to correct for matrix effects. Reference pharmacokinetic parameters from rodent studies: half-life (t½ = 2–4 hr), volume of distribution (Vd = 1.5–2.5 L/kg), and clearance (CL = 0.3–0.5 L/hr/kg) .
Advanced Research Questions
Q. How can interspecies variability in this compound metabolism be systematically investigated?
Methodological Answer: To address metabolic differences, conduct in vitro comparative studies using liver microsomes from multiple species (e.g., human, rat, monkey). Incubate this compound (10–100 µM) with NADPH-regenerating systems, and identify metabolites via high-resolution mass spectrometry (HRMS). Focus on N-demethylation and hydroxylation pathways, which are species-dependent . For in vivo validation, administer radiolabeled [¹⁴C]-Lidamidine hydrochloride to animals and analyze urine/fecal extracts using radio-HPLC. Compare metabolic profiles across species, noting key differences (e.g., higher glucuronidation in primates vs. rodents) . Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings to humans.
Q. What methodological approaches address conflicting reports on Lidamidine's receptor binding affinities?
Methodological Answer: Resolve discrepancies in alpha2-adrenergic receptor (α2-AR) binding data by standardizing assay conditions:
- Use homogeneous cell lines (e.g., CHO-K1 transfected with human α2A-AR subtypes).
- Employ radioligand displacement assays with [³H]-clonidine, ensuring consistent buffer pH (7.4) and temperature (37°C).
- Validate results with functional assays (e.g., cAMP inhibition or ERK phosphorylation) .
If conflicting Ki values persist, assess allosteric modulation via Schild regression analysis. For off-target effects, screen against 44 GPCRs using calcium flux or β-arrestin recruitment assays. Cross-reference findings with structural data (e.g., molecular docking using α2-AR crystal structures) to explain affinity variations .
Safety and Compliance Questions
Q. What are the critical safety considerations for in vivo administration of this compound in preclinical research?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves (≥8 mil thickness; consult Ansell Chemical Resistance Guide) and safety goggles. Avoid latex due to permeation risks .
- Engineering Controls: Handle powders in a fume hood with HEPA filters. For liquid formulations, use closed-system transfer devices to minimize aerosolization .
- Dose Preparation: Prepare solutions in sterile saline (pH 4.5–5.5) to ensure stability. Filter-sterilize (0.22 µm) before intraperitoneal or oral administration .
- Acute Toxicity Mitigation: Pre-treat rodents with antiemetics (e.g., ondansetron) to prevent drug-induced nausea. Monitor for hemoglobin deposition (linked to 2,6-dimethylaniline metabolites) via weekly blood smears .
- Waste Disposal: Decontaminate spills with 10% sodium bicarbonate solution. Dispose of unused drug via EPA-approved hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
